molecular formula C11H23N B14155695 N-Ethyl-N,1,5-trimethyl-4-hexenylamine CAS No. 100535-00-0

N-Ethyl-N,1,5-trimethyl-4-hexenylamine

Cat. No.: B14155695
CAS No.: 100535-00-0
M. Wt: 169.31 g/mol
InChI Key: NXJHBKKONNZWLA-UHFFFAOYSA-N
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Description

N-Ethyl-N,1,5-trimethyl-4-hexenylamine is a chemical compound known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N,1,5-trimethyl-4-hexenylamine involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 4-hexenylamine with ethyl iodide in the presence of a base, such as potassium carbonate, to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N,1,5-trimethyl-4-hexenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N,1,5-trimethyl-4-hexenylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of migraines and other neurological conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-Ethyl-N,1,5-trimethyl-4-hexenylamine involves its interaction with specific molecular targets, such as receptors and enzymes. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, in the treatment of migraines, it may act as a vasoconstrictor, reducing blood flow to certain areas of the brain .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N,1,5-trimethyl-4-hexenylamine
  • N-Propyl-N,1,5-trimethyl-4-hexenylamine
  • N-Butyl-N,1,5-trimethyl-4-hexenylamine

Uniqueness

N-Ethyl-N,1,5-trimethyl-4-hexenylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethyl group contributes to its particular reactivity and interaction with biological targets, differentiating it from other similar compounds .

Properties

CAS No.

100535-00-0

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-ethyl-N,6-dimethylhept-5-en-2-amine

InChI

InChI=1S/C11H23N/c1-6-12(5)11(4)9-7-8-10(2)3/h8,11H,6-7,9H2,1-5H3

InChI Key

NXJHBKKONNZWLA-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(C)CCC=C(C)C

Origin of Product

United States

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